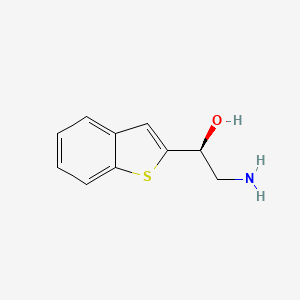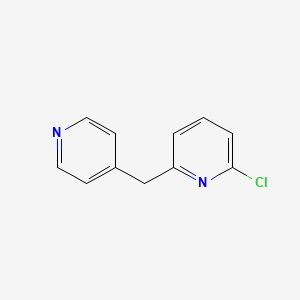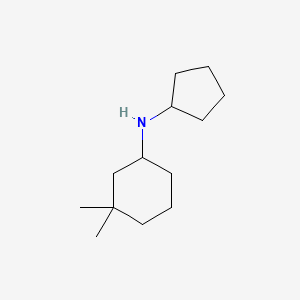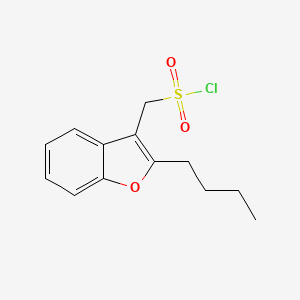
(2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride typically involves the reaction of (2-Butyl-1-benzofuran-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The benzofuran ring can undergo oxidation to form quinones or reduction to form dihydrobenzofurans.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include benzofuran quinones.
Reduction: Products include dihydrobenzofurans.
Scientific Research Applications
(2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzofuran ring may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
(2-Butyl-1-benzofuran-3-yl)methanol: A precursor in the synthesis of (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride.
Benzofuran derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid, which share the benzofuran core structure.
Uniqueness
This compound is unique due to its combination of the benzofuran ring and the reactive sulfonyl chloride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15ClO3S |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C13H15ClO3S/c1-2-3-7-13-11(9-18(14,15)16)10-6-4-5-8-12(10)17-13/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
ALHKJLKKZXJKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


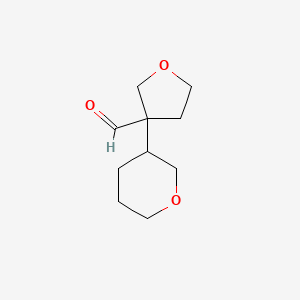
![1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13274569.png)
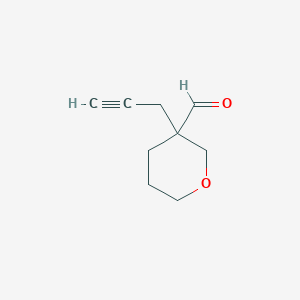
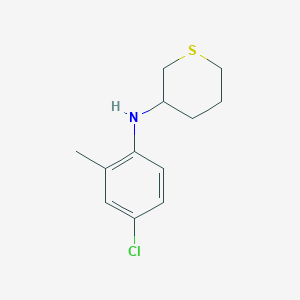
![3-{[(Pentan-3-yl)amino]methyl}benzonitrile](/img/structure/B13274582.png)
![2-{[(4-Methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B13274585.png)
![(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B13274586.png)
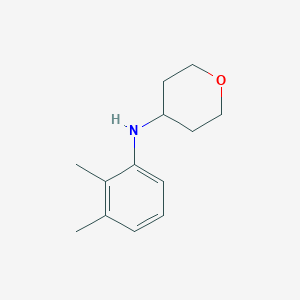
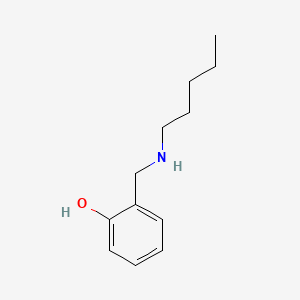

![[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13274607.png)
